tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Overview
Description
Tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate, also known by its CAS number 1171197-20-8, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C17H27N3O2
- Molecular Weight : 305.422 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and an aminoaniline moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with 4-aminoaniline under controlled conditions. The process may include various purification steps such as column chromatography to isolate the desired product with high purity .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, particularly in the context of neuropharmacology and enzyme inhibition:
- Cholinesterase Inhibition : Studies have shown that related compounds can inhibit butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease. For instance, a structurally similar compound demonstrated an IC50 value of 90 nM against BuChE, suggesting potential therapeutic applications in cognitive disorders .
- Serotonin Receptor Activity : The compound's structure suggests it may interact with serotonin receptors, particularly the 5-HT6 receptor, which is involved in mood regulation and cognitive functions. Compounds with similar scaffolds have shown promising Ki values in receptor binding studies .
- Antioxidant Properties : Some studies suggest that piperidine derivatives possess antioxidant properties, which could contribute to neuroprotective effects by mitigating oxidative stress in neuronal cells.
Case Studies
A notable study explored the effects of piperidine derivatives on cognitive function in animal models. The results indicated that compounds similar to this compound improved memory performance and reduced anxiety-like behaviors in rodents, supporting their potential as anxiolytics and cognitive enhancers .
In Vitro Studies
In vitro assays have demonstrated that related compounds can modulate neurotransmitter levels in neuronal cultures, indicating a mechanism by which they may exert their effects on cognition and mood .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the piperidine ring and the aminoaniline substituent significantly affect biological activity. For instance:
- Substituents on the aromatic ring can enhance binding affinity to receptors.
- The presence of electron-donating groups can improve cholinesterase inhibition potency.
Data Table: Biological Activity Overview
Property | Value/Description |
---|---|
Molecular Formula | C17H27N3O2 |
Molecular Weight | 305.422 g/mol |
Cholinesterase Inhibition | IC50 = 90 nM (similar compounds) |
5-HT6 Receptor Ki | Not specified; potential activity |
Antioxidant Activity | Suggested by structural analysis |
Properties
IUPAC Name |
tert-butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-4-5-13(12-20)11-19-15-8-6-14(18)7-9-15/h6-9,13,19H,4-5,10-12,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGWCWNUTGCGDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670761 | |
Record name | tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159976-35-8 | |
Record name | tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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